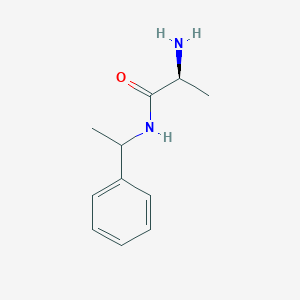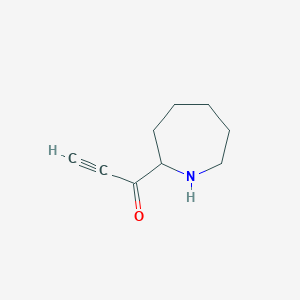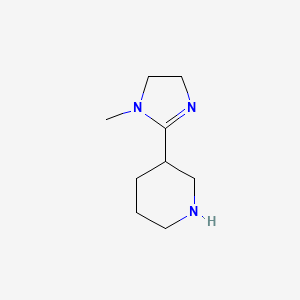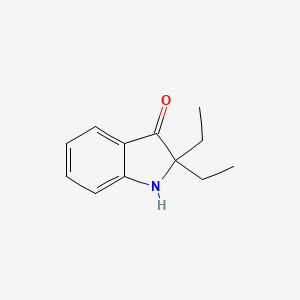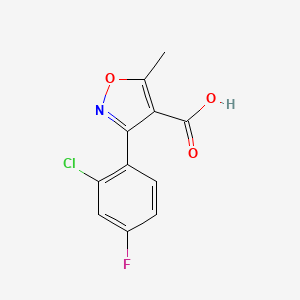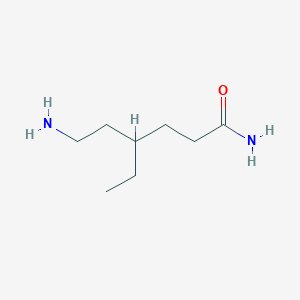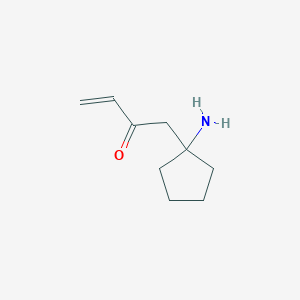
1-(1-Aminocyclopentyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopentyl)but-3-en-2-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring attached to an aminobutene group. It is used primarily in research and development settings due to its reactivity and stability .
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopentyl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-(1-Aminocyclopentyl)but-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-(1-Aminocyclopentyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopentyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopentyl)but-3-en-2-one can be compared with other similar compounds, such as:
1-(2-Aminocyclopentyl)but-3-en-1-one: This compound has a similar structure but differs in the position of the amino group, which can lead to different reactivity and applications.
Cyclopentylamine: A simpler compound with a cyclopentyl ring and an amino group, used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(1-aminocyclopentyl)but-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-8(11)7-9(10)5-3-4-6-9/h2H,1,3-7,10H2 |
Clé InChI |
DTKDIVLMAHGBJM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CC1(CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


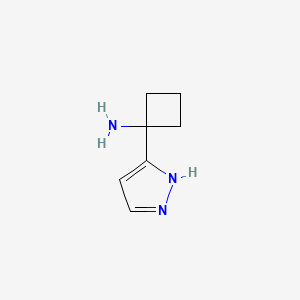
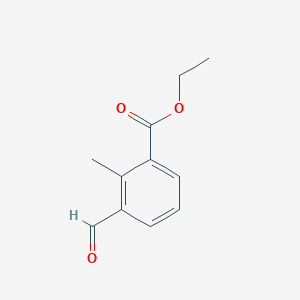
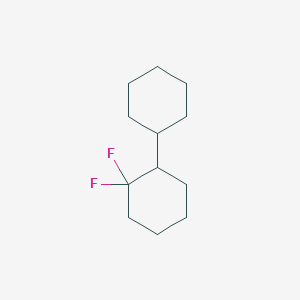
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
